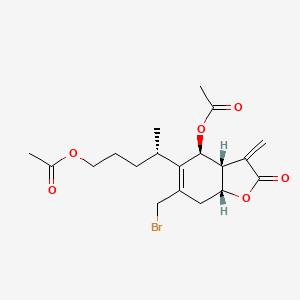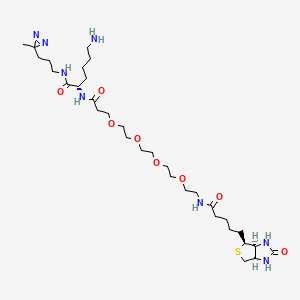
Biotin-probe 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-probe 1 is a non-radiolabeled probe that is biotin-labeled and used primarily in scientific research. It is often applied in in situ hybridization techniques, which are used to detect specific nucleic acid sequences within cells . The compound is known for its high specificity and affinity for biotin-binding proteins, making it a valuable tool in various biochemical and molecular biology applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-probe 1 typically involves the conjugation of biotin to a probe molecule through a series of chemical reactions. The process often includes the activation of biotin with a coupling agent, followed by its attachment to the probe molecule under controlled conditions. Common reagents used in this process include N-hydroxysuccinimide (NHS) esters and carbodiimides .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process is optimized for high yield and involves rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Biotin-probe 1 undergoes various chemical reactions, including:
Biotinylation: The process of attaching biotin to proteins and other macromolecules.
Photoreactive Reactions: Biotin compounds that react nonspecifically upon exposure to ultraviolet light.
Common Reagents and Conditions
Biotinylation Reagents: Target specific functional groups such as primary amines, sulfhydryls, carboxyls, and carbohydrates.
Photoreactive Biotin Compounds: Used for expanding the scope of molecules that may be biotinylated.
Major Products Formed
The major products formed from these reactions are biotinylated proteins and other macromolecules, which can be used in various detection and purification applications .
Scientific Research Applications
Biotin-probe 1 has a wide range of applications in scientific research, including:
Mechanism of Action
Biotin-probe 1 exerts its effects through the high-affinity interaction between biotin and biotin-binding proteins such as avidin and streptavidin. This interaction is one of the strongest known non-covalent interactions, allowing for the specific binding and detection of biotinylated molecules . The molecular targets and pathways involved include the biotin-binding sites on proteins, which facilitate the detection and purification of biotinylated molecules .
Comparison with Similar Compounds
Biotin-probe 1 is unique in its high specificity and affinity for biotin-binding proteins. Similar compounds include:
Biotinylated Aniline: Used in proximity labeling techniques.
Propargyl Amine: Another reactive probe used in protein labeling.
BioID and TurboID: Engineered biotin ligases used for proximity labeling.
These compounds share similar applications but differ in their specific chemical properties and mechanisms of action, highlighting the versatility and uniqueness of this compound in scientific research.
Properties
Molecular Formula |
C32H58N8O8S |
|---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
(2S)-2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-amino-N-[3-(3-methyldiazirin-3-yl)propyl]hexanamide |
InChI |
InChI=1S/C32H58N8O8S/c1-32(39-40-32)11-6-13-35-30(43)24(7-4-5-12-33)36-28(42)10-15-45-17-19-47-21-22-48-20-18-46-16-14-34-27(41)9-3-2-8-26-29-25(23-49-26)37-31(44)38-29/h24-26,29H,2-23,33H2,1H3,(H,34,41)(H,35,43)(H,36,42)(H2,37,38,44)/t24-,25-,26-,29-/m0/s1 |
InChI Key |
KDJRWJAKMGDYTJ-VZTVMPNDSA-N |
Isomeric SMILES |
CC1(N=N1)CCCNC(=O)[C@H](CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Canonical SMILES |
CC1(N=N1)CCCNC(=O)C(CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
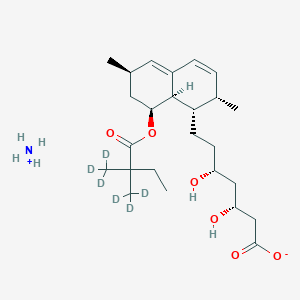
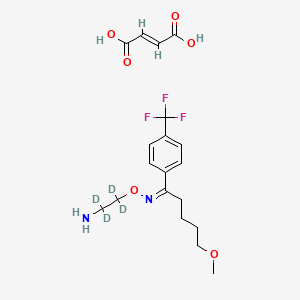
![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12425509.png)
![8-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-5,7-dimethoxychromen-2-one](/img/structure/B12425510.png)

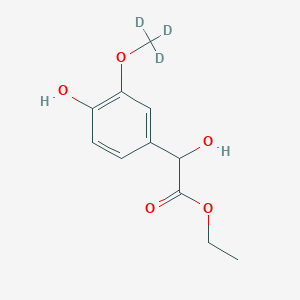

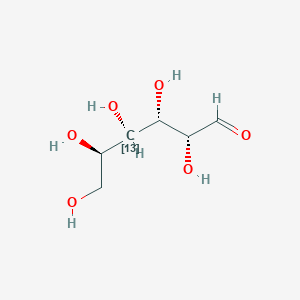
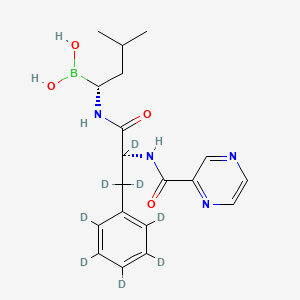
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)

![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
